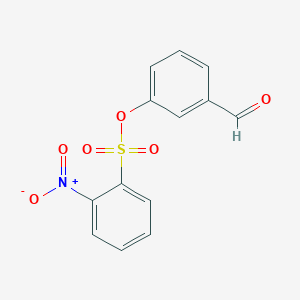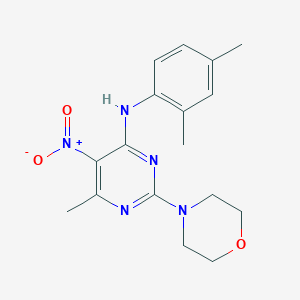![molecular formula C18H14O4S B3969728 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B3969728.png)
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate
Overview
Description
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate is not fully understood. However, studies have suggested that it may act through a variety of mechanisms, including:
1. Modulation of neurotransmitter release: This compound has been found to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
2. Inhibition of cell proliferation: This compound has been shown to inhibit the proliferation of cancer cells, which may contribute to its anticancer properties.
3. Regulation of inflammatory pathways: This compound has been found to regulate inflammatory pathways in the body, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. Some of the key effects include:
1. Neuroprotection: This compound has been found to protect neurons from damage and may be useful in the treatment of neurodegenerative diseases.
2. Anticancer: This compound has been found to inhibit the proliferation of cancer cells and may be useful in the development of new cancer therapies.
3. Anti-inflammatory: This compound has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the key advantages of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate is its unique chemical structure, which allows it to interact with a variety of biological targets. However, there are also some limitations to its use in lab experiments, including:
1. Limited solubility: This compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
2. Toxicity: This compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.
3. Lack of standardization: There is currently no standardized protocol for the synthesis and purification of this compound, which can lead to variability in experimental results.
Future Directions
There are many potential future directions for research on 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate. Some of the key areas of research include:
1. Development of new neuroprotective therapies: Further research is needed to explore the potential of this compound as a treatment for neurodegenerative diseases.
2. Optimization of anticancer therapies: More research is needed to optimize the use of this compound in the development of new cancer therapies.
3. Identification of new targets: Further research is needed to identify new biological targets for this compound and explore its potential applications in other areas of research.
In conclusion, this compound is a unique and interesting compound that has potential applications in a variety of scientific research areas. While there are some limitations to its use in lab experiments, further research is needed to explore its full potential and identify new applications for this compound.
Scientific Research Applications
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. Some of the key areas of research include:
1. Neuroprotection: Studies have shown that this compound has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anticancer: This compound has been found to exhibit anticancer properties and may be useful in the development of new cancer therapies.
3. Anti-inflammatory: This compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions such as arthritis.
properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S/c19-17-14-5-2-1-4-12(14)13-8-7-11(10-15(13)22-17)21-18(20)16-6-3-9-23-16/h3,6-10H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWTXWRUARUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3969645.png)
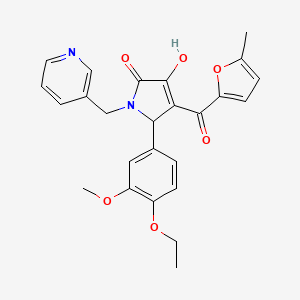
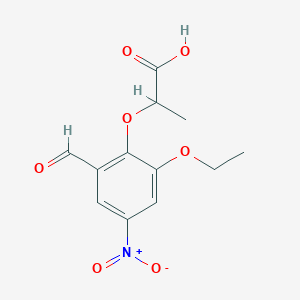
![1-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3969665.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B3969671.png)
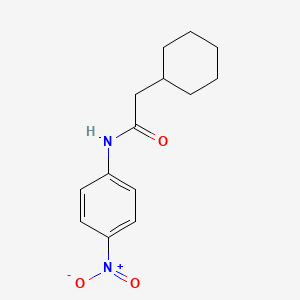
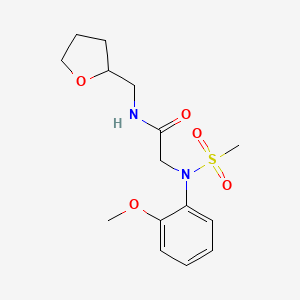
![4-[1-(2-methylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969695.png)


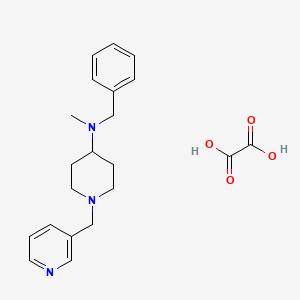
![methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969731.png)
